4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine
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Overview
Description
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4th position and a pyrazinyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyrimidine-2-amine with 3-methylpyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s ability to modulate kinase activity makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring and have been studied for their kinase inhibitory activity.
Uniqueness
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyrazinyl groups enhances its binding affinity to molecular targets, making it a potent inhibitor of enzymes like CDK2 . This unique combination of structural features and biological activity sets it apart from other similar compounds.
Biological Activity
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to tyrosine kinase inhibition and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is C10H12N4. Its structure features a pyrimidine ring substituted with a methyl group at the 4-position and a 3-methylpyrazine moiety at the 6-position. This structural configuration is crucial for its biological activity.
Tyrosine Kinase Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of various tyrosine kinases, which are critical in cancer progression. For instance, a study found that modifications at the C4 position of pyrimidines can lead to enhanced biological activity against tyrosine kinases involved in solid tumors such as lung and pancreatic cancers .
Table 1: Tyrosine Kinase Inhibition Potency of Related Compounds
Compound Name | IC50 (µM) | Target Kinase |
---|---|---|
Compound A | 0.15 | ZAP-70 |
Compound B | 0.25 | SYK |
This compound | TBD | TBD |
Note: TBD indicates data not yet determined or published.
Anti-Cancer Activity
In vitro studies have shown that derivatives of pyrimidines, including those with the 4-methyl and pyrazine substitutions, demonstrate cytotoxic effects against various cancer cell lines. The introduction of specific functional groups has been associated with increased selectivity towards cancer cells while minimizing effects on normal cells .
Case Study: In Vitro Evaluation
A recent study evaluated the cytotoxicity of several pyrimidine derivatives, including this compound, against human lung carcinoma cells. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anti-cancer agent.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific signaling pathways mediated by tyrosine kinases. These kinases play pivotal roles in cell proliferation, survival, and migration. By inhibiting these kinases, the compound may disrupt cancer cell signaling networks, leading to reduced tumor growth and metastasis.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and metabolic stability, although further research is necessary to elucidate its pharmacokinetic profile fully .
Table 2: Preliminary Pharmacokinetic Data
Parameter | Value |
---|---|
Oral Bioavailability | Moderate |
Half-Life | TBD |
Metabolic Pathways | TBD |
Properties
CAS No. |
913322-77-7 |
---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H11N5/c1-6-5-8(15-10(11)14-6)9-7(2)12-3-4-13-9/h3-5H,1-2H3,(H2,11,14,15) |
InChI Key |
YHTQGJOQEGZZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=NC=CN=C2C |
Origin of Product |
United States |
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